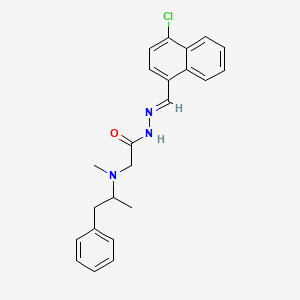
1-(1,3-Dihydro-isoindol-2-YL)-propan-2-OL
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1-(1,3-Dihydro-isoindol-2-YL)-propan-2-OL can be achieved through several synthetic routes. One common method involves the reaction of isoindoline with propylene oxide under basic conditions. The reaction typically proceeds as follows:
Reactants: Isoindoline and propylene oxide.
Conditions: Basic conditions, often using a base such as sodium hydroxide.
Procedure: The isoindoline is dissolved in a suitable solvent, and propylene oxide is added slowly while maintaining the reaction mixture at a controlled temperature. The reaction is allowed to proceed until completion, followed by purification of the product through recrystallization or chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
1-(1,3-Dihydro-isoindol-2-YL)-propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include thionyl chloride for converting the hydroxyl group to a chloride, followed by further substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-(1,3-Dihydro-isoindol-2-YL)-propan-2-OL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Its derivatives have shown promise as antimicrobial, antioxidant, and anti-inflammatory agents.
Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of 1-(1,3-Dihydro-isoindol-2-YL)-propan-2-OL involves its interaction with specific molecular targets. For instance, its anticholinesterase activity is attributed to its ability to inhibit the enzyme acetylcholinesterase, thereby increasing the levels of acetylcholine in the brain. This action helps in alleviating the symptoms of Alzheimer’s disease by enhancing cholinergic neurotransmission .
Comparación Con Compuestos Similares
1-(1,3-Dihydro-isoindol-2-YL)-propan-2-OL can be compared with other similar compounds such as:
3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl chloride: This compound has a similar isoindoline structure but with a different functional group, which affects its reactivity and applications.
2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-(4-hydroxyphenyl)acetamide: This derivative has shown potential as an analgesic and antipyretic agent.
The uniqueness of this compound lies in its specific structural features and the presence of the hydroxyl group, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
1-(1,3-dihydroisoindol-2-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-9(13)6-12-7-10-4-2-3-5-11(10)8-12/h2-5,9,13H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBQROGVTYKYREZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CC2=CC=CC=C2C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40468286 | |
| Record name | 1-(1,3-Dihydro-isoindol-2-yl)-propa | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40468286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26803-96-3 | |
| Record name | 1-(1,3-Dihydro-isoindol-2-yl)-propa | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40468286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(NE)-N-[(E)-1-(2-aminophenyl)-3-phenylprop-2-enylidene]hydroxylamine](/img/new.no-structure.jpg)



![4-Ethynyl-benzo[1,3]dioxole](/img/structure/B1624282.png)







![4-[(Methoxyacetyl)amino]benzoic acid](/img/structure/B1624296.png)
![Phenol, 4-[(1H-purin-6-ylamino)methyl]-](/img/structure/B1624297.png)
